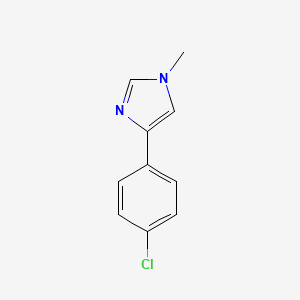

4-(4-chlorophenyl)-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSHEMLQWGMAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38980-91-5 | |

| Record name | 4-(4-chlorophenyl)-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 4 4 Chlorophenyl 1 Methyl 1h Imidazole and Its Derivatives

Established Synthetic Routes for Imidazole (B134444) Ring Construction

The construction of the imidazole ring can be achieved through various established synthetic routes, each with its own advantages and modifications that enhance efficiency and substrate scope.

Debus-Radziszewski Reaction and its Contemporary Modifications

The Debus-Radziszewski reaction, first reported in the 19th century, is a cornerstone of imidazole synthesis. This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). irjmets.comscribd.com A significant modification of this method, which allows for the synthesis of N-substituted imidazoles, involves the replacement of one equivalent of ammonia with a primary amine. irjmets.comwikipedia.org

Contemporary modifications to the Debus-Radziszewski synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. These modifications often involve the use of various catalysts. For instance, a low-melting mixture of urea (B33335) and zinc chloride has been shown to be an effective catalyst, providing excellent yields of triaryl-1H-imidazoles. asianpubs.org Other catalytic systems, such as DABCO (1,4-diazabicyclo[2.2.2]octane), have also been successfully employed. The use of ultrasound irradiation in conjunction with catalysts like ionic liquids or nano-catalysts represents a green and efficient approach to this classic reaction. researchgate.net

The proposed mechanism for the Debus-Radziszewski reaction involves two main stages. Initially, the 1,2-dicarbonyl compound condenses with two molecules of ammonia (or one of ammonia and one of a primary amine) to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring. irjmets.com

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazoles. ajrconline.orgat.ua This technique has been successfully applied to various imidazole-forming reactions, significantly reducing reaction times from hours to minutes. nih.gov

Microwave irradiation has been effectively used in the synthesis of 1,5-disubstituted imidazoles from polymer-bound imines and p-toluenesulfonylmethyl isocyanide (TosMIC) in a base-promoted 1,3-dipolar cycloaddition. Additionally, a sequential two-step, one-pot microwave-assisted synthesis of tri/tetrasubstituted imidazoles has been developed, showcasing the efficiency of this method. nih.gov The reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in the presence of p-toluenesulfonic acid provides the desired products in moderate to good yields (46%-80%). nih.gov

The enhanced efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which often leads to cleaner reactions and easier purification of the products. ajrconline.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted imidazoles. asianpubs.org

A notable example is the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org This approach offers high yields and avoids the use of volatile organic solvents. Another efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles involves the reaction of benzil, an aromatic aldehyde, and ammonium acetate catalyzed by indium(III) chloride trihydrate at room temperature. nih.gov The use of heterogeneous catalysts, such as zinc oxide, has also been reported for the solvent-free, one-pot synthesis of tri- and tetrasubstituted imidazoles. researchgate.net

These MCR strategies streamline the synthetic process, reduce waste, and provide rapid access to a diverse range of imidazole derivatives.

Metal-Catalyzed Cycloaddition and Electrocatalytic Approaches

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis. Copper-catalyzed [3+2] cycloaddition reactions have been developed for the synthesis of multisubstituted imidazoles with high regioselectivity. sigmaaldrich.com These reactions often utilize oxygen as a green oxidant and proceed under mild conditions.

Electrocatalytic methods offer a sustainable alternative for the construction of imidazole rings. An electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines has been reported, yielding a wide range of products. wikipedia.org This method proceeds under constant current conditions in an undivided cell. Another electrochemical approach involves the oxidative tandem cyclization of aryl ketones and benzylamines to produce 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. researchgate.net These electrochemical methods align with the principles of green chemistry by minimizing the use of hazardous reagents.

Synthetic Strategies for 4-(4-chlorophenyl)-1-methyl-1H-imidazole and its Direct Analogs

The synthesis of the specific target molecule, this compound, and its close analogs can be achieved through regioselective methods that control the placement of substituents on the imidazole ring.

Condensation Reactions Involving Halogenated Ketones and Nitrogenous Compounds

A common and versatile method for the synthesis of substituted imidazoles involves the condensation of α-haloketones with various nitrogen-containing compounds. The reaction of 2-bromo-1-(4-chlorophenyl)ethanone with nitrogenous compounds is a key strategy for introducing the 4-(4-chlorophenyl) moiety.

While a direct one-step synthesis of this compound from 2-bromo-1-(4-chlorophenyl)ethanone and a methylamine (B109427) source in a single reaction vessel is not extensively documented in readily available literature, a two-step approach is a highly plausible and efficient route. This would first involve the synthesis of 4-(4-chlorophenyl)-1H-imidazole, followed by a regioselective N-methylation.

The initial synthesis of 4-(4-chlorophenyl)-1H-imidazole can be achieved by reacting 2-bromo-1-(4-chlorophenyl)ethanone with a source of ammonia, such as formamide (B127407) or ammonium acetate. Subsequently, the regioselective N-methylation of the resulting 4-(4-chlorophenyl)-1H-imidazole can be accomplished. A developed methodology for the N-methylation of (benz)imidazoles that furnishes the more sterically hindered isomer can be utilized. nih.gov This method employs mild reaction conditions and is tolerant of a wide range of functional groups. An alternative approach to N-alkylation involves the use of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxy)methyl) group, to direct the alkylation to the desired nitrogen atom, followed by deprotection. nih.gov

The following table summarizes yields for the synthesis of various substituted imidazoles using methods relevant to the synthesis of the target compound.

| Entry | Reactants | Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Aniline, Ammonium Acetate | Microwave-assisted MCR | p-TSA, EtOH, Microwave | Tetrasubstituted Imidazole | 62 |

| 2 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Cyclohexylamine, Ammonium Acetate | Microwave-assisted MCR | p-TSA, EtOH, Microwave | Tetrasubstituted Imidazole | 80 |

| 3 | Benzil, Benzaldehyde, Ammonium Acetate | One-pot MCR | InCl3·3H2O, MeOH, rt | 2,4,5-Triphenyl-1H-imidazole | 92 |

| 4 | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | One-pot MCR | InCl3·3H2O, MeOH, rt | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 94 |

| 5 | 4-Phenyl-1H-imidazole, Benzyl (B1604629) bromide | Regioselective N-alkylation (via SEM protection) | 1. NaH, SEMCl; 2. BnBr, NaH; 3. TBAF | 1-Benzyl-4-phenyl-1H-imidazole | Excellent |

| 6 | 4-Phenyl-1H-imidazole, Trimethyloxonium tetrafluoroborate | Regioselective N-alkylation (via SEM protection) | 1. NaH, SEMCl; 2. Me3OBF4; 3. TBAF | 1-Methyl-4-phenyl-1H-imidazole | 91 (2 steps) |

Functional Group Interconversions and Derivatization Approaches

The chemical architecture of this compound allows for a variety of functional group interconversions (FGIs) and derivatization strategies. These modifications are crucial for developing analogues and probing structure-activity relationships. FGIs involve the conversion of one functional group into another, often through multi-step sequences. For instance, the conversion of alcohols to good leaving groups like sulfonate esters (tosylates, mesylates), followed by substitution with nucleophiles, is a common strategy. ub.eduvanderbilt.edu Halides, which are also effective leaving groups, can be interconverted; for example, the Finkelstein reaction allows for the conversion of alkyl chlorides to iodides. vanderbilt.edu

Derivatization of the imidazole core is a key method for creating diverse chemical libraries. A notable approach involves the precolumn derivatization of 1H-4-substituted imidazole compounds with reagents like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride). nih.gov This process, developed for analytical purposes using HPLC, demonstrates the reactivity of the imidazole nitrogen and its utility as a handle for further modification. nih.gov The synthesis of related compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, showcases pathways for introducing and modifying functional groups at the C4-position. mdpi.com Such transformations might begin with a cyano or ester group that is subsequently hydrolyzed to a carboxylic acid and then converted to a carbohydrazide, expanding the molecular complexity. mdpi.com

Below is a table summarizing potential functional group interconversions applicable to imidazole derivatives.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | ub.eduvanderbilt.edu |

| Tosylate (-OTs) | NaI, acetone | Iodide (-I) | vanderbilt.edu |

| Amide (-CONH₂) | POCl₃, pyridine | Nitrile (-CN) | vanderbilt.edu |

| Nitrile (-CN) | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | Carboxylic Acid (-COOH) | General Knowledge |

| Carboxylic Acid (-COOH) | 1. SOCl₂; 2. N₂H₄ | Carbohydrazide (-CONHNH₂) | mdpi.com |

| Imidazole N-H | Dabsyl Chloride | N-dabsyl Imidazole | nih.gov |

Mechanistic Elucidation of Imidazole Formation and Rearrangement Reactions

Understanding the mechanisms behind the formation and rearrangement of the imidazole ring is fundamental to controlling reaction outcomes and designing efficient synthetic routes. Research into these pathways provides insights into regioselectivity, the influence of catalysts, and the effects of the reaction environment.

Proposed Pathways for Regioselective Alkylation and Intramolecular Cyclization

Achieving regioselectivity, particularly in the synthesis of 1,4-disubstituted imidazoles like this compound, is a significant synthetic challenge due to the potential for forming 1,5-disubstituted isomers. psu.edu Several advanced methods have been developed to control the position of substituents.

One effective strategy for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. psu.edursc.org This pathway proceeds through a double aminomethylenation to form a 2-azabuta-1,3-diene intermediate. Subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade, yielding the desired 1,4-disubstituted imidazole with complete regioselectivity. psu.edursc.org This method is robust, tolerating a wide range of steric and electronic variations on the amine component. psu.edursc.org

For the regioselective N-alkylation of complex imidazoles, a strategy involving the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has been developed. nih.gov This approach utilizes a "SEM-switch," where the SEM group is transferred from the N-1 to the N-3 nitrogen, unmasking the C-4 position for functionalization. nih.gov Furthermore, this SEM-group transposition enables a "trans-N-alkylation" process. Selective alkylation at the N-3 position of a 1-SEM-4-arylimidazole, followed by acidic removal of the SEM group, provides a short and efficient route to 1-alkyl-4-arylimidazoles, a class of compounds that are difficult to synthesize regioselectively using traditional methods. nih.gov For example, N-alkylation of 1-SEM-4-phenylimidazole with benzyl bromide and subsequent hydrolysis yields 1-benzyl-4-phenylimidazole in excellent yield. nih.gov

Intramolecular cyclization is a cornerstone of many imidazole synthesis pathways. benthamdirect.comrsc.org An electrochemical approach involves a tandem Michael addition, azidation, and intramolecular cyclization of amines, alkynes, and azides to construct polysubstituted imidazoles without the need for transition metal catalysts. rsc.org Another mechanistic pathway involves the nickel-catalyzed addition to a nitrile, which, after a sequence of proto-demetallation, tautomerization, and dehydrative cyclization, affords the desired imidazole. rsc.org

The following table outlines strategies for achieving regiocontrol in imidazole synthesis.

| Synthetic Strategy | Key Intermediate/Process | Regiochemical Outcome | Reference |

| Double Aminomethylenation | 2-Azabuta-1,3-diene | Exclusively 1,4-disubstituted imidazoles | psu.edursc.org |

| SEM-Group Transposition | SEM-switch from N-1 to N-3 | Access to C4-functionalized imidazoles | nih.gov |

| Trans-N-Alkylation | N3-alkylation of SEM-imidazole | Regioselective N-alkylation to form 1,4-disubstituted imidazoles | nih.gov |

| Ferric Chloride/Iodine Catalysis | In situ generated tosylamine | 1,4-disubstituted imidazoles from ketones and 2-aminobenzylalcohol | rsc.org |

Investigation of Pyrimidine-to-Imidazole Rearrangement Mechanisms

Rearrangements between heterocyclic systems, such as pyrimidines and imidazoles, represent complex yet potentially powerful synthetic transformations. An unusual rearrangement has been reported where imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles convert into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, respectively. nih.gov This reaction is facilitated by a specific amount of molecular iodine in THF at room temperature. The proposed mechanism suggests that iodine and oxygen (from air) generate hydrogen peroxide, which opens the fused imidazole ring. A subsequent cyclization, involving a nucleophilic attack of an imidazole nitrogen onto a benzylic position, leads to the formation of the fused pyrimidine (B1678525) ring. nih.gov While this is a rearrangement from a fused imidazole to a fused pyrimidine, it highlights the potential for interconversion between these heterocyclic cores under specific conditions. Another related transformation is the ring contraction of pyrazines into imidazoles using a strong base like sodamide in ammonia. youtube.com

Catalytic Roles and Medium Effects in Reaction Mechanisms

The choice of catalyst and reaction medium profoundly influences the efficiency, selectivity, and mechanistic pathway of imidazole synthesis. A wide array of catalysts have been employed, each with a specific role in the reaction cascade.

Catalytic Roles: Transition metals are widely used to catalyze various steps in imidazole formation. numberanalytics.com

Iron catalysts can promote the reaction between amidoximes and enones and are proposed to act as Lewis acids, activating carbonyl groups toward nucleophilic attack. rsc.org

Copper catalysts are versatile, facilitating reactions between amines and enones through a proposed mechanism involving imine and iodonium (B1229267) formation, followed by intramolecular cyclization and aromatization. rsc.orgorganic-chemistry.org

Ruthenium catalysts have been used in "borrowing hydrogen" processes, enabling the synthesis of NH-imidazoles from alcohols and diketones under aerobic conditions. rsc.org

Heterogeneous catalysts , such as Cr₂O₃ nanoparticles, have been utilized for the synthesis of polysubstituted imidazoles under microwave irradiation in water, offering advantages like high efficiency and catalyst recyclability. researchgate.net

Acid catalysts like HBF₄–SiO₂ have proven highly effective for both three-component and four-component reactions to form tri- and tetrasubstituted imidazoles. rsc.org The choice of catalyst, particularly different metal tetrafluoroborates, can control the selectivity, driving the reaction toward the formation of tetrasubstituted imidazoles over trisubstituted ones. rsc.org

Medium Effects: The reaction medium, including the solvent and pH, can significantly affect reaction rates and even alter the operative mechanism.

pH: The photosensitized oxidation of imidazole using methylene (B1212753) blue as a sensitizer (B1316253) is highly dependent on pH. The reaction proceeds efficiently only in alkaline media (pH 8-12), where the imidazole exists in its deprotonated form, which is the reactive species. tsijournals.com

Solvents: The use of green solvents like water is a key principle in modern synthetic chemistry. wjbphs.com Some reactions are performed in low-melting eutectic mixtures, such as urea-ZnCl₂, which can function as both the reaction medium and the catalyst, and can be recycled. organic-chemistry.org

Ionic Strength: In buffer-catalyzed reactions, the ionic strength of the medium can be a critical factor. For the hydrolysis and isomerization of RNA models catalyzed by imidazole buffers, the ionic strength was shown to influence the observed reaction pathways. rsc.org

A summary of catalyst and medium effects is presented below.

| Factor | Example | Role/Effect | Reference |

| Catalyst | Iron (FeCl₃) | Lewis acid activation of carbonyls | rsc.org |

| Catalyst | Copper (CuCl₂) | Promotes imine formation and cyclization | rsc.orgorganic-chemistry.org |

| Catalyst | HBF₄–SiO₂ | Highly efficient acid catalyst; recyclable | rsc.org |

| Catalyst | Cr₂O₃ Nanoparticles | Heterogeneous catalyst for green synthesis | researchgate.net |

| Medium | Alkaline pH (8-12) | Favors deprotonated, reactive imidazole species | tsijournals.com |

| Medium | Urea-ZnCl₂ | Eutectic mixture acts as solvent and catalyst | organic-chemistry.org |

| Medium | Water | Green solvent for imidazole synthesis | wjbphs.com |

| Medium | Ionic Strength | Influences reaction pathways in buffer catalysis | rsc.org |

Comprehensive Spectroscopic and Crystallographic Characterization Methodologies in Research on 4 4 Chlorophenyl 1 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of 4-(4-chlorophenyl)-1-methyl-1H-imidazole. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, allowing for the assignment of each unique proton and carbon in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the imidazole (B134444) ring, the N-methyl group, and the 4-chlorophenyl ring. The N-methyl protons typically appear as a sharp singlet in the upfield region. The protons on the imidazole ring (H-2 and H-5) will appear as singlets in the aromatic region, with their exact shifts influenced by the electronic effects of the adjacent nitrogen atoms and the chlorophenyl substituent. The protons on the 4-chlorophenyl group will present as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The N-methyl carbon is typically found in the upfield region (around 30-35 ppm). The carbons of the imidazole ring resonate in the aromatic region, with their shifts differentiating the carbon atom situated between the two nitrogens (C-2) from the others (C-4 and C-5). The carbons of the chlorophenyl ring will also show distinct signals, including the carbon directly bonded to the chlorine atom (ipso-carbon), which can be identified by its characteristic chemical shift. In some cases of rapid tautomerization in related N-H imidazoles, signals for imidazole carbons can be difficult to detect in solution; however, the N-methylation in the target compound prevents this specific issue. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established ranges for similar imidazole and substituted phenyl structures. researchgate.netrsc.orgpitt.edu

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ¹H | 3.7 - 3.9 | Singlet (s) |

| Imidazole H-2 | ¹H | 7.5 - 7.8 | Singlet (s) |

| Imidazole H-5 | ¹H | 7.0 - 7.3 | Singlet (s) |

| Phenyl H-2', H-6' | ¹H | 7.5 - 7.7 | Doublet (d) |

| Phenyl H-3', H-5' | ¹H | 7.3 - 7.5 | Doublet (d) |

| N-CH₃ | ¹³C | 33 - 36 | Quartet (in ¹H-coupled) |

| Imidazole C-2 | ¹³C | 135 - 140 | Singlet |

| Imidazole C-4 | ¹³C | 138 - 142 | Singlet |

| Imidazole C-5 | ¹³C | 118 - 122 | Singlet |

| Phenyl C-1' | ¹³C | 132 - 135 | Singlet |

| Phenyl C-2', C-6' | ¹³C | 127 - 130 | Singlet |

| Phenyl C-3', C-5' | ¹³C | 129 - 132 | Singlet |

| Phenyl C-4' | ¹³C | 133 - 136 | Singlet |

While 1D NMR spectra identify the types and electronic environments of nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework of the molecule by revealing through-bond correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). youtube.comnih.gov For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the N-methyl group to its ¹³C signal, the imidazole H-2 and H-5 protons to their respective carbon atoms, and the phenyl protons to their corresponding carbons. This provides an unambiguous assignment of directly bonded C-H pairs. hmdb.casdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu HMBC is instrumental in piecing together the molecular skeleton. Key expected correlations for this molecule would include:

A cross-peak between the N-methyl protons and the imidazole ring carbons (C-2 and C-5), confirming the site of methylation.

Correlations between the imidazole proton H-5 and the ipso-carbon of the phenyl ring (C-1'), establishing the connection point between the two rings.

For many imidazole compounds, the potential for tautomerism, where a proton can reside on either of the two nitrogen atoms, is a key characteristic. researchgate.netnih.gov However, in this compound, the presence of the methyl group on the N-1 nitrogen quenches this tautomeric equilibrium.

The primary dynamic process that can be studied by NMR is the conformational dynamics arising from the rotation around the C4-C1' single bond connecting the imidazole and chlorophenyl rings. Due to potential steric hindrance, this rotation may be restricted. Variable-temperature (VT) NMR studies can be employed to investigate this phenomenon. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for chemically non-equivalent atoms (e.g., the ortho-protons of the phenyl ring) might be observed. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). The resulting spectrum serves as a molecular "fingerprint." For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound Frequencies are based on data from related imidazole and chlorophenyl compounds. researchgate.netnih.govnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Imidazole & Phenyl Rings | 3050 - 3150 |

| C-H Stretch (Aliphatic) | N-Methyl Group | 2900 - 3000 |

| C=N and C=C Stretch | Imidazole & Phenyl Rings | 1450 - 1620 |

| In-plane Ring Bending | Imidazole Ring | 900 - 1200 |

| C-H Out-of-plane Bending | Phenyl Ring | 800 - 850 (para-substitution) |

| C-Cl Stretch | Chlorophenyl Group | 1000 - 1100 |

| Zn-N Stretch (in MOFs) | Metal-Ligand | < 500 (Note: Not present in the pure compound, but relevant for its coordination chemistry) nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable structural information. For this compound (molecular formula C₁₀H₉ClN₂), the expected nominal molecular weight is approximately 192.65 g/mol .

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic signature of the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing clues to the molecule's structure. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the bond between the two rings, generating fragments corresponding to the [C₉H₆ClN₂]⁺ or [C₆H₄Cl]⁺ ions.

Fission of the imidazole ring itself.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

While NMR provides the solution-state structure, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. researchgate.net

For this compound, XRD analysis would reveal:

The planarity of both the imidazole and chlorophenyl rings.

The precise dihedral angle between the planes of the two rings, which provides insight into the molecule's conformation and the degree of steric hindrance. In related 1-phenyl-1H-imidazole structures, this angle can vary significantly. iucr.org

The packing of molecules in the crystal lattice, which is governed by intermolecular forces such as C-H···N hydrogen bonds or π-π stacking interactions between the aromatic rings. researchgate.netresearchgate.net

Crystallographic data for similar structures, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, often show crystallization in common space groups like P2₁/c (monoclinic). researchgate.net The analysis provides the definitive solid-state architecture of the molecule.

Table 3: Typical Crystallographic Parameters from Related Imidazole Structures Data compiled from published structures of similar substituted imidazoles to illustrate expected findings. researchgate.netresearchgate.netmdpi.com

| Parameter | Description | Typical Value/System |

| Crystal System | The geometry of the unit cell. | Monoclinic or Triclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c, P-1 |

| Bond Length (C-N, imidazole) | The distance between carbon and nitrogen atoms in the ring. | 1.32 - 1.39 Å |

| Bond Length (C-C, imidazole) | The distance between carbon atoms in the ring. | 1.34 - 1.37 Å |

| Bond Length (C-Cl) | The distance between carbon and chlorine atoms. | ~1.74 Å |

| Dihedral Angle (Imidazole-Phenyl) | The twist angle between the two rings. | 20 - 50 degrees |

Determination of Molecular Geometry and Conformation

The molecular geometry and conformation of phenyl-imidazole compounds are primarily determined using single-crystal X-ray diffraction. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the three-dimensional structure of the molecule.

In the absence of a specific crystal structure for this compound, data from the structurally analogous compound, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole , offers significant insights. The molecular structure of this related compound has been determined and reveals key geometric parameters. The fusion of the benzene ring to the imidazole core in the benzo[d]imidazole derivative is the primary structural difference.

The conformation of these molecules is largely defined by the relative orientation of the planar imidazole and phenyl rings. This orientation is a result of a balance between electronic effects, such as conjugation, and steric hindrance between the rings and their substituents.

Table 1: Selected Bond Lengths and Angles for a Structurally Similar Compound

Please note: The following data is for 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, a closely related analogue.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-Cl | ~1.74 Å |

| N-CH₃ | ~1.47 Å | |

| C-N (imidazole) | ~1.32 - 1.39 Å | |

| C-C (imidazole) | ~1.36 Å | |

| Bond Angles | C-N-C (imidazole) | ~107° - 110° |

| N-C-N (imidazole) | ~111° | |

| C-C-Cl (phenyl) | ~119° |

The planarity of the imidazole and phenyl rings is a common feature in this class of compounds. The attachment of the methyl group to the nitrogen atom of the imidazole ring introduces a specific conformational aspect. Studies on similar structures show that the methyl hydrogens can adopt various orientations relative to the imidazole ring.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal lattice is determined by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal structure.

In related phenyl-imidazole compounds, a variety of non-covalent interactions are observed. These can include:

Hydrogen Bonding: In compounds where an N-H group is present on the imidazole ring, classical N-H···N hydrogen bonds are a dominant feature, often leading to the formation of chains or more complex networks. For N-methylated compounds like the one , conventional hydrogen bonding is less prevalent, but weak C-H···N or C-H···Cl interactions can still play a role in the crystal packing.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as a nitrogen atom from a neighboring molecule.

For instance, in the crystal structure of 1-(4-chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole, the packing is influenced by weak C-H···N and C-H···Cl hydrogen bonds, while π-π stacking is not observed. sigmaaldrich.commdpi.com Conversely, in 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole, π-π interactions between imidazole rings are a key stabilizing feature. cas.org

The combination of these interactions leads to a specific three-dimensional arrangement of the molecules in the crystal, which can be visualized and analyzed from the crystallographic data.

Dihedral Angle Analysis and Steric Hindrance Assessment

A critical parameter in defining the conformation of this compound is the dihedral angle between the mean planes of the chlorophenyl ring and the imidazole ring. This angle provides a quantitative measure of the twist between the two aromatic systems.

The magnitude of this dihedral angle is a compromise between two opposing factors:

Electronic Effects: Conjugation between the π-systems of the two rings favors a planar conformation (a dihedral angle close to 0°), as this maximizes orbital overlap.

Steric Hindrance: Repulsive interactions between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring (in this case, the methyl group and the rest of the imidazole ring) favor a more twisted conformation (a larger dihedral angle).

In various substituted phenyl-imidazole derivatives, a wide range of dihedral angles has been observed, reflecting the influence of the specific substitution pattern on the balance of these effects.

Table 2: Dihedral Angles in Related Phenyl-Imidazole Compounds

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole | Imidazole and Benzene | 59.82 | sigmaaldrich.com |

| 4-(1H-Imidazol-1-yl)benzaldehyde | Imidazole and Arene | 24.58 | |

| 1-(4-Methoxyphenyl)-1H-imidazole | Imidazole and Arene | 43.67 |

For the closely related 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole , theoretical calculations and experimental X-ray data would provide the precise dihedral angle. This value would be a strong indicator of the degree of steric hindrance between the chlorophenyl group and the N-methyl-benzimidazole core. A significant deviation from planarity would suggest that steric repulsion outweighs the stabilizing effect of conjugation. The introduction of the methyl group at the 1-position of the imidazole ring is expected to contribute to this steric strain, likely resulting in a non-planar arrangement.

Advanced Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl 1 Methyl 1h Imidazole

Quantum-Chemical Calculations for Molecular Geometry and Energetics

Quantum-chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of a molecule. These methods allow for the determination of stable conformations and the exploration of the potential energy surface.

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methodologies

The molecular geometry, vibrational frequencies, and other electronic properties of imidazole (B134444) derivatives are commonly investigated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. ijbbb.org The HF method, being an ab initio approach, provides a foundational understanding of the electronic structure, though it does not account for electron correlation as comprehensively as DFT.

DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), has become a standard for obtaining highly accurate results that correlate well with experimental data for a wide range of organic molecules. nih.gov For instance, in studies of similar imidazole derivatives, the B3LYP functional has been successfully employed to optimize molecular geometries and calculate vibrational frequencies. nih.gov These calculations are crucial for understanding the stability and spectroscopic properties of the molecule.

Basis Set Optimization and Implicit Solvation Models (PCM, Onsager)

The accuracy of quantum-chemical calculations is also highly dependent on the choice of the basis set. Larger basis sets, such as 6-311++G(d,p), which include polarization and diffuse functions, are often used to provide a more flexible description of the electron distribution, especially for systems containing heteroatoms and aromatic rings. dnrcollege.org The selection of an appropriate basis set is a critical step in obtaining reliable theoretical results.

Furthermore, to simulate the behavior of 4-(4-chlorophenyl)-1-methyl-1H-imidazole in a solution, implicit solvation models like the Polarizable Continuum Model (PCM) and the Onsager model are employed. ijbbb.org These models account for the bulk electrostatic effects of the solvent, providing a more realistic computational environment. For example, the energetic behavior of related compounds in different solvent media has been examined using the B3LYP method with the application of these solvation models, allowing for the study of solvent effects on the molecular properties. ijbbb.org

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is key to its reactivity. Computational methods provide a suite of tools to analyze electron distribution and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a more reactive molecule. For similar imidazole derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer interactions within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Structurally Similar Imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.61 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

Note: The data presented is for a representative imidazole derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, calculated at the B3LYP/6-31G level, and serves to illustrate the typical values obtained through such analysis. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. researchgate.net It helps in identifying the electrophilic and nucleophilic sites within a molecule. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For imidazole derivatives, MEP analysis can reveal the most likely sites for protonation and other intermolecular interactions. orientjchem.org In a typical MEP map of an imidazole derivative, the nitrogen atoms of the imidazole ring often exhibit a region of high negative potential, indicating their role as primary nucleophilic centers. orientjchem.org The hydrogen atoms, particularly those attached to nitrogen or the aromatic rings, generally show positive potential.

Computation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than the HOMO-LUMO gap alone.

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease of modifying the electron cloud.

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.

These descriptors are instrumental in rationalizing the reactivity patterns of molecules and are routinely calculated in computational studies of heterocyclic compounds. dnrcollege.org

Table 2: Representative Global Reactivity Descriptors for an Imidazole Derivative

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.675 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.935 |

| Chemical Softness (S) | 1 / η | 0.517 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.48 |

Note: The values are calculated based on the representative HOMO and LUMO energies from Table 1 and serve as an illustration.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in modern chemical research, providing profound insights into the electronic and structural properties of molecules. For this compound, theoretical methods are employed to predict and understand its spectroscopic characteristics. These in silico approaches not only complement experimental data but also guide further research by forecasting molecular behavior. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, enabling the accurate calculation of NMR, IR, and UV-Visible spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a cornerstone of computational NMR spectroscopy, renowned for its accuracy in predicting the chemical shifts (δ) of ¹H and ¹³C nuclei. This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts relative to a standard, typically Tetramethylsilane (TMS).

While specific GIAO calculations for this compound are not extensively documented in dedicated public studies, the methodology has been successfully applied to structurally similar compounds. For instance, NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was performed using both experimental (¹H and ¹³C NMR) and computational approaches. acadpubl.eu Such studies typically involve optimizing the molecular geometry using a DFT method, like B3LYP with a 6-31G(d,p) basis set, followed by the GIAO calculation of NMR chemical shifts at the same level of theory. malayajournal.orgresearchgate.net

The predicted shifts from GIAO calculations for these analogous compounds generally show strong correlation with experimental values, often with differences of less than 0.3 ppm for ¹H and 2 ppm for ¹³C nuclei. vscht.cz These calculations are crucial for assigning complex spectra, confirming molecular structures, and understanding how electronic environments influence nuclear shielding. For this compound, GIAO calculations would predict distinct chemical shifts for the methyl protons, the protons on the imidazole and chlorophenyl rings, and each unique carbon atom, based on their specific electronic environments.

Table 1: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for an Analogous Imidazole Compound

| Atom Type | Experimental δ (ppm) | Calculated δ (ppm) |

| Imidazole C2 | 145.8 | 146.0 |

| Imidazole C4/C5 | 128.9 / 127.0 | 129.1 / 127.5 |

| Phenyl C (ipso) | 130.7 | 131.3 |

| Phenyl C (ortho) | 129.2 | 129.4 |

| Phenyl C (meta) | 128.7 | 128.8 |

| Phenyl C (para, C-Cl) | 133.3 | 133.3 |

Note: Data presented is representative for analogous compounds like 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole to illustrate the GIAO method's utility. rsc.org

Theoretical vibrational analysis provides a detailed picture of a molecule's infrared (IR) and Raman activity. By employing DFT methods, researchers can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculations are invaluable for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For imidazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in simulating vibrational spectra. malayajournal.orgacadpubl.euresearchgate.net Studies on related structures, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, demonstrate a strong congruence between the computed and experimental FT-IR and FT-Raman spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. malayajournal.orgacadpubl.eu

Key vibrational modes for this compound that can be predicted include:

C-H Stretching: Aromatic C-H stretches from the phenyl ring typically appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is found at lower wavenumbers. acadpubl.eu

C=N and C=C Stretching: These vibrations within the imidazole and phenyl rings occur in the 1625-1430 cm⁻¹ region and are characteristic of the aromatic framework. acadpubl.eu

C-Cl Stretching: The carbon-chlorine stretching vibration is a key marker, with its position influenced by the aromatic system.

Ring Vibrations: In-plane and out-of-plane bending and torsional modes of the imidazole and phenyl rings are found throughout the fingerprint region (<1500 cm⁻¹).

Table 2: Selected Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Chlorophenyl Imidazole Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

| C=N Stretch | 1512 | 1496 |

| Aromatic C=C Stretch | 1554 | 1550 |

| C-N Stretch | 1299 | 1300 |

| C-O Stretch (in analogue) | 1182 | 1179 |

Note: Data is based on the analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole to illustrate the methodology. acadpubl.eu

The electronic absorption properties of a molecule, which determine its UV-Visible spectrum, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For imidazole derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions, which are typically π → π* and n → π* transitions. rsc.orgresearchgate.net The π → π* transitions, involving the aromatic rings, are generally responsible for the strong absorption bands observed in the UV region. researchgate.net The specific functional and basis set, such as CAM-B3LYP/6-311+G(2df,p) or B3LYP/6-31+G(d,p), are chosen to best reproduce experimental results. rsc.orgresearchgate.net

Computational studies on related D-π-A type imidazole systems show that the predicted maximum absorption wavelengths (λmax) are in good agreement with experimental data. nih.gov For this compound, TD-DFT would predict the λmax values associated with electronic excitations primarily involving the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The HOMO is often localized on the imidazole and chlorophenyl rings, while the LUMO distribution dictates the charge transfer characteristics of the excitation. The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate spectra in solution. nih.govnih.gov

Table 3: Representative TD-DFT Predicted Electronic Transitions for an Imidazole Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 380 | 0.95 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 270 | 0.15 | HOMO → LUMO+1 |

Note: This table presents illustrative data typical for D-π-A imidazole systems to demonstrate the output of TD-DFT calculations. rsc.orgnih.gov

Molecular Docking and Biomolecular Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a critical tool in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-receptor interactions.

The biological potential of this compound can be explored by docking it into the active sites of various target proteins. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex. A more negative binding energy indicates a more favorable interaction.

A notable study investigated the binding of the closely related analogue, 4-(4-chlorophenyl)imidazole (CPZ), within the active site of Cytochrome P450 2B6 (CYP2B6), a significant drug-metabolizing enzyme. researchgate.net The crystal structure of this complex (PDB ID: 3IBD) provides a validated target for docking studies. researchgate.net Other research has successfully docked different chlorophenyl-imidazole derivatives against a range of therapeutic targets, including Epidermal Growth Factor Receptor (EGFR) for anticancer applications and enzymes implicated in Alzheimer's disease. nih.govpensoft.net These studies consistently demonstrate that the imidazole core can form stable interactions within protein binding pockets. The binding affinity of this compound would be influenced by the presence of the N-methyl group compared to its non-methylated counterpart.

Table 4: Representative Molecular Docking Results for Chlorophenyl-Imidazole Analogues with Various Protein Targets

| Ligand Analogue | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) |

| 4-(4-chlorophenyl)imidazole | Cytochrome P450 2B6 | 3IBD | (Reference Ligand) |

| Alpidem Analogue | Acetylcholinesterase | 4BDT | -9.60 |

| Alpidem Analogue | BACE1 | 2Z5X | -8.00 |

| Imidazole Chalcone Analogue | EGFR | 1M17 | -7.5 to -8.5 |

Note: Data is compiled from studies on various chlorophenyl-imidazole derivatives to show the application of in silico binding affinity prediction. researchgate.netnih.govpensoft.net

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the specific interactions that anchor a ligand within a protein's active site. This molecular recognition is governed by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

For the 4-(4-chlorophenyl)imidazole ligand bound to CYP2B6 (PDB ID: 3IBD), analysis of the crystal structure reveals critical interaction sites. The imidazole moiety is a key player in molecular recognition, with one of its nitrogen atoms acting as a hydrogen bond acceptor. researchgate.net Specifically, a crucial hydrogen bond is formed between the imidazole nitrogen and the side chain of the amino acid residue Threonine 302 (Thr302) within the active site. researchgate.net

Furthermore, the chlorophenyl group typically orients into a hydrophobic pocket, forming van der Waals and hydrophobic interactions with nonpolar residues. In docking simulations of other imidazole derivatives, the imidazole ring often participates in π-π or cation-π interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). pensoft.net Understanding these specific interactions is fundamental for structure-based drug design, allowing for modifications to the ligand to enhance its potency and selectivity.

Table 5: Key Molecular Interactions Identified for 4-(4-chlorophenyl)imidazole in the CYP2B6 Active Site (PDB: 3IBD)

| Interacting Ligand Moiety | Interaction Type | Interacting Protein Residue |

| Imidazole Nitrogen | Hydrogen Bond | Thr302 |

| Chlorophenyl Ring | Hydrophobic Interaction | Ile114, Phe297 |

| Imidazole Ring | Hydrophobic Interaction | Val367 |

Note: Interactions are based on the analysis of the PDB entry 3IBD for the closely related analogue. researchgate.net

Structure Activity Relationships Sar and Ligand Design Principles for 4 4 Chlorophenyl 1 Methyl 1h Imidazole Analogs

Influence of Substituent Position and Nature on Biological Activity Profiles

The biological activity of 4-(4-chlorophenyl)-1-methyl-1H-imidazole analogs is highly sensitive to the nature and position of various substituents on both the phenyl and imidazole (B134444) rings. Strategic modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

The 4-chlorophenyl moiety is a critical component of the core scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. The position of the chloro group and the introduction of additional substituents on the phenyl ring can significantly impact the compound's interaction with its biological target.

For instance, in a series of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, the presence of the 4-chlorophenyl group was found to enhance anti-inflammatory activity compared to analogs with an unsubstituted phenyl or a 4-methoxyphenyl group. This suggests that the electron-withdrawing nature of the chlorine atom at the para position is favorable for this specific activity.

Research on other imidazole-based compounds has further highlighted the importance of the substitution pattern on the phenyl ring. For example, in a series of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogs, the presence of two aryl rings was deemed essential for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. This indicates that the steric bulk and electronic properties conferred by multiple halogen substitutions are crucial for this particular biological effect.

The regiochemistry of the chloro substituent is also a key determinant of activity. While the 4-chloro substitution is common, variations at the ortho and meta positions can lead to different biological profiles due to altered electronic distribution and steric hindrance, which in turn affect the molecule's ability to fit into a specific binding pocket.

| Compound/Analog Series | Substitution on Phenyl Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Phenyl-4,5-diphenyl-1H-imidazole derivatives | 4-chloro | Enhanced anti-inflammatory activity | researchgate.net |

| 2-Phenyl-4,5-diphenyl-1H-imidazole derivatives | Unsubstituted | Poor anti-inflammatory activity | researchgate.net |

| 2-Phenyl-4,5-diphenyl-1H-imidazole derivatives | 4-methoxy | Poor anti-inflammatory activity | researchgate.net |

| 4,5-Diaryl-2-trifluoromethyl-1H-imidazole analogs | 3,5-dichloro (on both aryl rings) | Required for good antibacterial activity against MRSA | researchgate.net |

N-methylation at the 1-position of the imidazole ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. This modification can influence several factors, including:

Receptor Affinity and Selectivity: The presence and size of the N-alkyl or N-aryl group can affect how the ligand binds to its target receptor. A methyl group can provide a favorable hydrophobic interaction within the binding pocket.

Metabolic Stability: N-methylation can protect the imidazole ring from certain metabolic pathways, potentially increasing the compound's half-life in the body.

Solubility: The addition of an alkyl group can alter the molecule's polarity, which in turn affects its solubility and ability to cross biological membranes.

While specific studies on the N-methylation of 4-(4-chlorophenyl)-1H-imidazole are not extensively detailed in the provided context, the general principles of N-alkylation in imidazole-containing compounds are well-established. For example, in a study of almiramide analogs, N-methylation was shown to influence their anti-leishmanial activity, with singly methylated derivatives exhibiting greater activity than their permethylated counterparts researchgate.net. This highlights that the degree of N-alkylation can be a critical parameter to optimize.

Furthermore, the substitution of the N-methyl group with larger alkyl or aryl groups can introduce steric hindrance that may either enhance or diminish activity, depending on the topology of the target's binding site.

The incorporation of additional heterocyclic rings, such as pyrrole or pyrazole, into the core structure of this compound can significantly modulate its biological activity. These ancillary moieties can:

Introduce New Interaction Points: Heterocycles can provide additional hydrogen bond donors or acceptors, as well as opportunities for π-π stacking interactions with the target protein.

Modify the Conformational Profile: The linkage of another ring system can restrict the rotational freedom of the molecule, locking it into a more bioactive conformation.

For instance, the replacement of the imidazole core with a pyrazole ring in a series of cannabinoid receptor antagonists demonstrated that such modifications can lead to potent and selective compounds nih.gov. In another example, the introduction of a triazole pharmacophore to an imidazole scaffold resulted in potent anticancer activity nih.gov. The unique structural and electronic properties of different heterocyclic rings allow for a wide range of biological activities to be explored. The imidazole ring itself is a versatile scaffold due to its ability to participate in various noncovalent interactions, including hydrogen bonding and coordination with metal ions nih.gov.

Conformational Flexibility and Ligand-Induced Structural Rearrangements in Target Biomolecules

The conformational flexibility of this compound analogs is a key determinant of their biological activity. The ability of the molecule to adopt a specific three-dimensional shape that is complementary to the binding site of its target biomolecule is essential for effective interaction. The rotation around the single bond connecting the phenyl and imidazole rings allows the molecule to explore different spatial arrangements.

Computational analysis of conformationally constrained analogs of related compounds, such as N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has shown that restricting the rotation of the aryl rings can lead to a significant energy barrier nih.gov. Such studies help in understanding the optimal conformation for receptor binding. Reduced affinity in these constrained analogs can indicate that the fixed conformation is not ideal for interaction or that the introduced steric bulk hinders binding nih.gov.

Upon binding, a flexible ligand like a this compound analog can induce structural rearrangements in the target biomolecule, a phenomenon known as "induced fit." This mutual adaptation of both the ligand and the protein can lead to a more stable and higher-affinity complex. While specific examples of this compound inducing such changes are not detailed, the principle is a fundamental aspect of molecular recognition. The imidazole moiety, in particular, can play a role in these interactions through its ability to coordinate with metal ions or form hydrogen bonds within the active site of an enzyme or the binding pocket of a receptor nih.gov.

Theoretical Frameworks for Quantitative Structure-Activity Relationships (QSAR) and Design Strategies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can be instrumental in:

Identifying Key Molecular Descriptors: QSAR models can pinpoint the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are most influential for the observed biological activity.

Predicting the Activity of Novel Compounds: Once a robust QSAR model is developed, it can be used to predict the activity of yet-unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Guiding Rational Drug Design: The insights gained from QSAR can inform the design of new molecules with improved potency and selectivity.

The development of a QSAR model typically involves the calculation of various molecular descriptors for a set of compounds with known activities. These descriptors are then correlated with the biological data using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, a 3D-QSAR model for a series of imidazole derivatives against breast cancer provided an acceptable correlation between the structural features and the biological activity, aiding in the identification of a new inhibitor nih.gov.

Design strategies for novel this compound analogs can be further enhanced by other computational methods, such as:

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular docking studies have been successfully applied to understand the binding of imidazole-based compounds to various protein targets.

By integrating these computational tools, researchers can develop a comprehensive understanding of the SAR for this class of compounds and rationally design new analogs with optimized biological profiles.

Mechanistic Investigations of Biological Interactions of 4 4 Chlorophenyl 1 Methyl 1h Imidazole and Its Derivatives

Enzyme Inhibition Mechanisms

The primary mechanism by which 4-(4-chlorophenyl)-1-methyl-1H-imidazole and its derivatives exert their biological effects is through the inhibition of key enzymes. This inhibition is often achieved by direct interaction with the enzyme's active site, disrupting its catalytic cycle.

Cytochrome P450 Enzyme System Interactions (e.g., CYP2B6, CYP2B4, CYP2E1, CYP3A1/3A2)

Imidazole-based compounds are well-established inhibitors of the cytochrome P450 (P450) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govbiomolther.org The inhibitory activity of these compounds against specific P450 isozymes, such as CYP2B6, CYP2B4, and CYP2E1, has been a focus of research. nih.govnih.govnih.gov

The demethylated precursor, 4-(4-chlorophenyl)imidazole (4-CPI), is a potent inhibitor of CYP2B4. nih.govutmb.edu Studies have shown that the binding of 4-CPI induces a significant conformational change in the enzyme, shifting it from an "open" to a "closed" state. utmb.edunih.gov This change seals the active site, tightly surrounding the inhibitor. utmb.edu The binding affinity of 4-CPI to a variant of CYP2B4 is high, with a spectral dissociation constant (Ks) of 0.043 µM. nih.gov In contrast, its isomer, 1-(4-chlorophenyl)imidazole (B1196904) (1-CPI), binds with a lower affinity (Ks of 0.125 µM), demonstrating the critical role of the imidazole (B134444) ring's substitution pattern in the interaction. nih.gov Docking studies of 4-CPI within the active site of CYP2B6 have also highlighted crucial hydrogen bond interactions with the residue Thr302. researchgate.net For this compound, the methylation at the N-1 position would prevent this nitrogen from acting as a hydrogen bond acceptor, but the N-3 nitrogen remains available for coordination with the heme iron, a primary mechanism for P450 inhibition.

Table 1: Binding Affinities of Chlorophenylimidazole Isomers to CYP2B4dH(H226Y) Data sourced from reference nih.gov

| Compound | Spectral Dissociation Constant (Ks) in µM |

|---|---|

| 4-(4-chlorophenyl)imidazole (4-CPI) | 0.043 |

| 1-(4-chlorophenyl)imidazole (1-CPI) | 0.125 |

The cornerstone of the inhibitory activity of imidazole derivatives against heme-containing enzymes like cytochrome P450 is their coordination chemistry with the central heme iron atom. conicet.gov.ar In the case of 4-(4-chlorophenyl)imidazole (4-CPI) binding to CYP2B4, X-ray crystallography has revealed that the imidazole molecule fits into the active site in a single, specific orientation. utmb.edu

One of the imidazole's nitrogen atoms directly coordinates with the heme iron, with a measured bond distance of 2.14 Å. utmb.edu The inhibitor is positioned with its long axis at an approximate 75° angle to the heme plane. utmb.edu This direct binding to the sixth coordination site of the heme iron physically blocks the site where molecular oxygen would normally bind, thereby halting the enzyme's catalytic mono-oxygenation reaction. researchgate.net The active site residues of the enzyme create a snug hydrophobic cavity around the inhibitor, with the binding event triggering substantial conformational changes in the protein, particularly in helices F and I, which reshape the active site. nih.govutmb.edu While the N-1 methylated derivative has not been crystallized, it is expected to bind similarly via its unhindered N-3 nitrogen.

Beyond heme-containing enzymes, imidazole derivatives have been developed as competitive inhibitors for other enzyme classes, such as protein kinases. This type of inhibition occurs when the inhibitor molecule reversibly binds to the enzyme's active site, the same site to which the natural substrate binds. For instance, certain imidazole-based compounds have been identified as ATP-competitive inhibitors of kinases like c-MET. nih.gov In these cases, the inhibitor is designed to occupy the ATP-binding pocket, preventing the kinase from binding ATP and thus blocking the phosphorylation of its target substrates. nih.gov

While specific data for this compound as a p38α MAP kinase inhibitor is not detailed, this mechanism represents a known mode of action for this class of compounds. The principle of competitive inhibition has also been demonstrated for imidazoles with other enzyme systems, such as GH1 β-glucosidases, where imidazole binds to the active site and reduces the enzyme's affinity for its substrate. nih.gov

Heme Oxygenase (HO) Isozyme Inhibition (HO-1, HO-2)

Heme oxygenase (HO) is another critical heme-containing enzyme system that is a target for imidazole-based inhibitors. The HO system, comprising the inducible HO-1 and constitutive HO-2 isozymes, catalyzes the degradation of heme. mdpi.com HO-1 is a validated target in cancer therapy, as its upregulation in tumors often correlates with poor prognosis. researchgate.netnih.gov

The inhibition of HO-1 by imidazole derivatives follows a similar mechanism to P450 inhibition, involving the coordination of an imidazole nitrogen to the heme iron within the HO-1 active site. mdpi.com Researchers have designed and synthesized numerous azole-based HO-1 inhibitors, including derivatives of 1-aryl-2-(1H-imidazol-1-yl)ethanones. nih.gov Studies on these compounds have shown that modifications to the aromatic moiety, such as the inclusion of a 4-chlorophenyl group, can yield potent inhibitors of HO-1. nih.gov Some compounds show selectivity for HO-1 over HO-2, which is a desirable trait for targeted therapies. nih.gov

Table 2: Example Inhibitory Potency of Imidazole-Ketone Derivatives towards Heme Oxygenase Isozymes Data adapted from reference nih.gov

| Compound (Derivative of 1-aryl-2-(1H-imidazol-1-yl)ethanone) | HO-1 IC50 (µM) | HO-2 IC50 (µM) |

|---|---|---|

| 3-bromophenyl derivative | 2.5 | 3.5 |

| 4-bromophenyl derivative | 3.5 | 4.0 |

| 3,4-dichlorophenyl derivative | 2.5 | 2.5 |

Interference with Microbial Biosynthetic Pathways (e.g., DNA Replication, Cell Wall Synthesis)

The inhibitory action of imidazole derivatives extends to microbial enzyme systems, making them a basis for developing anti-infective agents. A key target in Mycobacterium tuberculosis, the bacterium that causes tuberculosis, is the essential enzyme CYP121. conicet.gov.ar

Imidazole-based compounds have been identified as potent inhibitors of CYP121. The mechanism of action involves the imidazole moiety binding to the heme iron in the enzyme's active site. conicet.gov.ar This interaction is crucial for the compound's antimycobacterial activity. Structural studies of inhibitors complexed with CYP121 show that the compounds block a solvent channel that leads to the active site, effectively preventing substrate access and halting enzyme function. conicet.gov.ar This mode of action highlights the potential for this compound and related structures to interfere with essential microbial biosynthetic pathways that rely on P450 enzymes.

Molecular Target Identification and Signaling Pathway Modulation

The mechanistic investigations of this compound and its derivatives have identified several key molecular targets. The modulation of these targets can have significant downstream effects on cellular signaling pathways.

The primary identified targets are heme-containing enzymes. The inhibition of Cytochrome P450 enzymes (e.g., CYP2B4, CYP2B6) directly impacts metabolic pathways, particularly the detoxification of drugs and other xenobiotics. nih.gov The inhibition of Heme Oxygenase-1 (HO-1) has been linked to anticancer effects, as it can suppress tumor growth, migration, and invasion, and modulate the immune response within the tumor microenvironment by affecting immune cells like CD8+ T cells. researchgate.netarvojournals.org

For microbial pathogens, enzymes like CYP121 in M. tuberculosis are critical molecular targets. conicet.gov.ar Inhibition of this enzyme disrupts a vital biosynthetic pathway, leading to an antimycobacterial effect. conicet.gov.ar Furthermore, for some derivatives, protein kinases have been identified as molecular targets, where competitive inhibition of the ATP-binding site can disrupt a wide range of signaling pathways involved in cell growth, proliferation, and survival. nih.gov

Table 3: Summary of Identified Molecular Targets and Mechanisms

| Molecular Target | Enzyme Family | Primary Mechanism of Inhibition |

|---|---|---|

| Cytochrome P450 (e.g., CYP2B4, CYP2B6) | Hemeprotein | Coordination of imidazole nitrogen to heme iron, blocking the active site. utmb.edu |

| Heme Oxygenase (HO-1, HO-2) | Hemeprotein | Coordination of imidazole nitrogen to heme iron in the active site. mdpi.com |

| Microbial Cytochrome P450 (e.g., CYP121) | Hemeprotein | Heme iron binding and blockage of the active site channel. conicet.gov.ar |

| Protein Kinases (e.g., c-MET) | Kinase | Competitive inhibition at the ATP-binding site. nih.gov |

Interactions with Nucleic Acids (DNA and RNA)

While direct studies on the interaction of this compound with nucleic acids are not extensively documented in publicly available literature, the inherent chemical nature of the imidazole ring provides a basis for potential interactions. The imidazole moiety is a fundamental component of naturally occurring biomolecules, most notably the amino acid histidine and purine (B94841) bases in DNA and RNA. chemijournal.com The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the structure and function of biological macromolecules. nih.gov

The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group in non-methylated analogs can act as a hydrogen bond donor. These properties are fundamental to the interactions that govern the binding of molecules to the grooves of DNA or the complex tertiary structures of RNA. Furthermore, the planar aromatic nature of the imidazole ring allows for potential π-π stacking interactions with the nucleobases of DNA and RNA.

Although specific experimental data for this compound is not available, the broader class of imidazole-containing compounds has been investigated for their ability to interact with nucleic acids and their associated proteins. For instance, some imidazole derivatives have been explored as inhibitors of RNA-binding proteins, which indirectly implicates the imidazole scaffold in processes related to nucleic acid function.

Receptor Ligand-Binding and Modulation (e.g., Dopamine (B1211576) D4 Receptor)

SAR studies on various classes of D4 receptor ligands have highlighted the importance of an aromatic moiety and a basic nitrogen atom for high-affinity binding. nih.gov The 4-(4-chlorophenyl) group in the target compound fulfills the requirement for an aromatic substituent, a common feature in many potent D4 ligands. The imidazole ring itself contains basic nitrogen atoms that can engage in crucial interactions within the receptor's binding pocket.

Research on bioisosteric replacements in known D4 receptor ligands offers further clues. For example, the replacement of an amide linker with a 1,2,3-triazole, another five-membered nitrogen-containing heterocycle, has been shown to maintain or even improve binding affinity and metabolic stability in a series of D4R ligands. digitellinc.comchemrxiv.org This suggests that the imidazole ring in this compound could serve as a key pharmacophoric element for D4 receptor interaction.

To provide context, the following table presents the binding affinities (Ki values) of some representative imidazole and piperazine (B1678402) derivatives for the human dopamine D4 receptor.

| Compound/Derivative Class | Dopamine D4 Receptor Affinity (Ki, nM) | Reference |

| Phenylpiperazine with amide linker | ≤ 4.3 | nih.gov |

| 1,2,3-Triazole bioisosteres | Maintained high affinity | digitellinc.comchemrxiv.org |